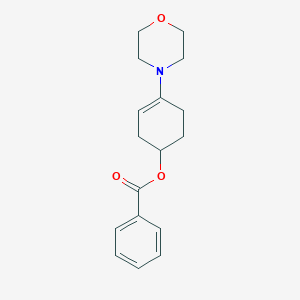

4-Benzoyloxy-1-morpholinocyclohexene

Description

Historical Context and Evolution of Enamine Reactivity in Organic Synthesis

The application of enamines as practical synthetic intermediates was pioneered by Gilbert Stork in the 1950s. Prior to this, the formation of carbon-carbon bonds at the α-position of carbonyl compounds was dominated by the use of enolates. While effective, enolate chemistry often suffers from issues such as self-condensation (aldol reactions), polyalkylation, and the need for strongly basic or acidic conditions.

The introduction of the "Stork Enamine Synthesis" provided a milder and more selective alternative. Stork demonstrated that enamines, formed from the reaction of a ketone or aldehyde with a secondary amine (such as morpholine (B109124) or pyrrolidine), could serve as enolate equivalents. orgsyn.org These enamines are nucleophilic at the α-carbon, similar to enolates, but possess several key advantages. magtech.com.cn They are neutral species, can be prepared and isolated, and typically react under less harsh conditions, which helps to avoid many of the side reactions associated with enolates. magtech.com.cn This innovation allowed for the efficient monoalkylation and monoacylation of ketones, as well as their conjugate addition to α,β-unsaturated carbonyl systems in what is known as the Stork-Michael reaction. This development marked a significant evolution in synthetic strategy, offering chemists greater control over bond formation.

Structural Features and Electronic Properties of 1-Morpholinocyclohexene and its Substituted Analogues

1-Morpholinocyclohexene is the archetypal enamine derived from cyclohexanone (B45756) and morpholine. orgsyn.org Its structure is characterized by a cyclohexene (B86901) ring where the double bond is between C1 and C2, and a morpholine ring is attached to C1 via its nitrogen atom.

The key to its reactivity lies in its electronic properties. The lone pair of electrons on the nitrogen atom of the morpholine ring is in conjugation with the π-system of the C=C double bond. This delocalization of electrons increases the electron density on the β-carbon (C2 of the cyclohexene ring), making it a soft nucleophile. This is analogous to the way an enolate functions, but within a neutral molecule.

| Property | Value |

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid chemicalbook.com |

| Boiling Point | 118-120 °C at 10 mmHg sigmaaldrich.com |

| Density | 0.995 g/mL at 25 °C chemicalbook.com |

| Refractive Index (nD20) | 1.514 sigmaaldrich.com |

| CAS Number | 670-80-4 sigmaaldrich.com |

Spectroscopic data provides further insight into its structure.

Infrared (IR) Spectroscopy: The IR spectrum of 1-morpholinocyclohexene would show a characteristic C=C stretching vibration around 1640 cm⁻¹, which is typical for an alkene. docbrown.info It would also feature C-H stretching vibrations for both sp² and sp³ hybridized carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the vinylic proton at C2 would appear as a characteristic signal. The protons on the carbons adjacent to the nitrogen atom (in the morpholine ring and at C6 of the cyclohexene ring) would be deshielded. The ¹³C NMR spectrum would show signals for the two sp² carbons of the double bond, with the C2 carbon being shielded due to the increased electron density from nitrogen conjugation. spectrabase.com

The introduction of a benzoyloxy group at the 4-position of the cyclohexene ring, creating 4-Benzoyloxy-1-morpholinocyclohexene , significantly alters the molecule's properties.

Electronic Effects: The benzoyloxy group is electron-withdrawing through an inductive effect due to the electronegative oxygen atoms. This effect would decrease the electron density of the cyclohexene ring system to some extent, potentially modulating the nucleophilicity of the enamine's α-carbon (C2).

Steric Effects: The benzoyloxy group is sterically bulky. Its presence at the C4 position can influence the stereochemical outcome of reactions at other sites on the ring, such as the approach of an electrophile to the C2 position.

Functional Handle: The benzoyloxy group itself is a functional group. As an ester, it can be hydrolyzed. More importantly, in the allylic position (C4), it can function as a good leaving group in nucleophilic substitution reactions, often proceeding with stereochemical control. organic-chemistry.orgorganic-chemistry.orgacs.org

Overview of Synthetic Utility of this compound in Advanced Organic Synthesis

While specific, documented syntheses utilizing this compound are not prevalent in readily available literature, its structure suggests a powerful and multifaceted role as a synthetic intermediate. Its utility can be logically derived from the combined reactivities of its two key functional components: the enamine and the allylic benzoate (B1203000).

The primary function of the enamine moiety is to act as a nucleophile, directing the formation of a new carbon-carbon bond at the C2 position. This can be achieved through several classic enamine reactions:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at C2.

Acylation: Reaction with acyl halides to introduce an acyl group, leading to the formation of 1,3-dicarbonyl compounds after hydrolysis.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl systems after hydrolysis.

The unique feature of this specific intermediate is the allylic benzoate group at C4. Allylic benzoates are well-established as competent leaving groups in transition-metal-catalyzed allylic substitution reactions (e.g., using palladium or iridium catalysts). organic-chemistry.orgorganic-chemistry.orgacs.org This opens up the possibility for a sequential functionalization of the cyclohexanone scaffold.

A plausible synthetic strategy involving this compound would be a two-stage process:

Enamine-directed C2-functionalization: An electrophile (E+) is introduced at the C2 position via the nucleophilic enamine. This step forms a new C-C bond and sets the stereochemistry at C2.

Allylic C4-substitution: A nucleophile (Nu-) is then used to displace the benzoate leaving group at C4, often with the assistance of a transition metal catalyst. This step allows for the introduction of a second, different functional group.

This dual functionality makes this compound a potentially valuable precursor for the stereocontrolled synthesis of 2,4-disubstituted cyclohexanones, which are common structural motifs in many natural products and pharmacologically active molecules. The benzoyloxy group can be used to control the stereochemistry of the incoming nucleophile at C4, making this intermediate particularly attractive for asymmetric synthesis. wwu.edu

Structure

3D Structure

Properties

CAS No. |

37138-56-0 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

(4-morpholin-4-ylcyclohex-3-en-1-yl) benzoate |

InChI |

InChI=1S/C17H21NO3/c19-17(14-4-2-1-3-5-14)21-16-8-6-15(7-9-16)18-10-12-20-13-11-18/h1-6,16H,7-13H2 |

InChI Key |

AVTBFWVRUBHSSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1OC(=O)C2=CC=CC=C2)N3CCOCC3 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Pathways of 4 Benzoyloxy 1 Morpholinocyclohexene and Analogues

Nucleophilic Addition Reactions of Enamines

Enamines, such as 4-Benzoyloxy-1-morpholinocyclohexene and its analogues, serve as versatile nucleophilic intermediates in organic synthesis. masterorganicchemistry.comlibretexts.org They are synthetic equivalents of enolates but offer the advantage of being neutral species that can be prepared under milder conditions, often mitigating issues of over-alkylation common with enolates. libretexts.org The nucleophilicity of an enamine is derived from a key resonance structure that places a negative charge on the α-carbon of the original carbonyl compound, making it susceptible to attack by a wide range of electrophiles. masterorganicchemistry.com

The reactivity of cyclic enamines is influenced by the nature of the amine. Pyrrolidine-derived enamines are generally the most reactive due to the higher p-character of the nitrogen lone pair, which enhances nucleophilicity. nih.govfrontiersin.org In contrast, morpholine (B109124) enamines, including this compound, are known to be less reactive. nih.govfrontiersin.org This reduced reactivity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and a more pronounced pyramidalization at the nitrogen atom, which decreases the orbital overlap necessary for activating the double bond. nih.govfrontiersin.org Despite this, their stability and moderate reactivity allow for high yields and selectivity in many synthetic transformations. libretexts.org

Carbon-Carbon Bond Formation Reactions

The nucleophilic α-carbon of enamines readily participates in reactions with carbon-based electrophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular skeletons. The general process involves three key stages: the formation of the enamine from a ketone and a secondary amine, the nucleophilic attack on an electrophile to form an iminium salt, and the subsequent hydrolysis of this salt to regenerate a carbonyl group in the now functionalized product. libretexts.org

Enamines are effective nucleophiles for Michael-type or 1,4-conjugate addition reactions with α,β-unsaturated carbonyls and other electron-deficient alkenes. masterorganicchemistry.com This reaction allows for the formation of 1,5-dicarbonyl compounds or their analogues after hydrolysis of the intermediate iminium salt. libretexts.org Morpholine enamines, despite their lower reactivity compared to pyrrolidine (B122466) enamines, have been successfully employed in Michael additions, particularly with highly activated alkenes like nitroolefins. nih.gov

The reaction proceeds via the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the Michael acceptor. The resulting intermediate is then protonated and the iminium salt is hydrolyzed to yield the final product. The use of morpholine-based organocatalysts in the addition of aldehydes to nitroolefins has been shown to afford condensation products in excellent yields and with high diastereoselectivity. nih.gov

Table 1: Michael-Type Addition of Morpholine Enamine Analogues to Nitroalkenes

| Enamine/Catalyst | Michael Acceptor | Solvent | Conditions | Product Yield | Reference |

| Cyclohexanone (B45756) Morpholine Enamine | β-Nitrostyrene | Dioxane | Reflux, 20h | 80% | libretexts.org |

| Propanal (via enamine) | Trans-β-Nitrostyrene | Toluene (B28343) | 40°C, 12h | >99% conversion | nih.gov |

| Propanal (via enamine) | (E)-1-nitro-4-phenylbut-1-ene | Toluene | 40°C, 12h | >99% conversion | nih.gov |

The acylation of enamines with acid chlorides is a reliable method for the synthesis of β-diketones (1,3-diketones). libretexts.org The reaction involves the nucleophilic attack of the enamine on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion to produce an acylated iminium salt intermediate. Subsequent acidic hydrolysis of this intermediate cleaves the enamine and reveals the final β-diketone product.

Research by Hünig and collaborators demonstrated that morpholine enamines, such as 1-morpholino-1-cyclohexene, are particularly well-suited for this transformation, often providing better yields compared to their more reactive pyrrolidine counterparts. libretexts.org This method has been applied to lengthen carbon chains of acids by incorporating the cyclohexene (B86901) ring structure into the final product. libretexts.org

Table 2: Synthesis of β-Diketones via Acylation of 1-Morpholinocyclohexene

| Acylating Agent | Solvent | Conditions | Product | Yield | Reference |

| Benzoyl Chloride | Benzene (B151609) | Room Temp, then Hydrolysis | 2-Benzoylcyclohexanone | High | libretexts.org |

| Acetyl Chloride | Diethyl Ether | Room Temp, then Hydrolysis | 2-Acetylcyclohexanone | High | libretexts.org |

| Ethyl Chloroformate | Not Specified | Not Specified | Ethyl 2-oxocyclohexane-1-carboxylate | Good | libretexts.org |

α-Amidoalkylation is a powerful C-C bond-forming reaction that introduces an N-acylaminoalkyl group to a nucleophile. 1-(N-Acylamino)alkyltriphenylphosphonium salts have been identified as effective α-amidoalkylating agents that act as stable equivalents of highly reactive N-acyliminium cations. Enamines, including 1-morpholinocyclohexene, serve as excellent carbon nucleophiles in this reaction.

The reaction proceeds smoothly when the enamine attacks the electrophilic α-carbon of the phosphonium (B103445) salt, displacing the triphenylphosphine (B44618) group. This transformation is often carried out under mild conditions, sometimes utilizing microwave irradiation to shorten reaction times. The resulting product, after hydrolysis of the iminium intermediate, is a β-amino carbonyl compound, a valuable motif in medicinal chemistry.

Table 3: α-Amidoalkylation of 1-Morpholinocyclohexene with Phosphonium Salts

| Phosphonium Salt | Base/Solvent | Conditions | Product (after hydrolysis) | Yield | Reference |

| (N-benzoylamino)(phenyl)methyltriphenylphosphonium bromide | (i-Pr)2EtN / CH3CN | Microwave, 100°C, 15 min | 2-[(N-benzoylamino)(phenyl)methyl]cyclohexanone | 94% | wikipedia.org |

| (N-acetylamino)methyltriphenylphosphonium iodide | (i-Pr)2EtN / CH3CN | Microwave, 100°C, 15 min | 2-[(N-acetylamino)methyl]cyclohexanone | 85% | wikipedia.org |

The combination of enamine catalysis with transition metal catalysis provides a powerful strategy for the α-allylic alkylation of ketones. In this dual catalytic system, the enamine, formed from a ketone and a secondary amine, acts as the soft nucleophile. Concurrently, a transition metal, typically palladium, activates an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) to form a reactive electrophilic π-allyl-metal complex.

The nucleophilic α-carbon of the enamine then attacks the π-allyl complex, forming a new C-C bond. Subsequent hydrolysis of the resulting iminium salt liberates the α-allylated ketone and regenerates the amine catalyst. This methodology allows for selective transformations that are not accessible through either catalytic cycle alone. The reaction of an enamine like this compound would proceed under these principles to yield an α-allylated cyclohexanone derivative.

Heteroatom-Bond Forming Reactions

In addition to forming C-C bonds, the nucleophilic α-carbon of enamines can also react with various electrophilic heteroatom sources to form carbon-heteroatom bonds. These reactions, such as α-amination and α-sulfenylation, are valuable for introducing nitrogen and sulfur functionalities into organic molecules.

Electrophilic amination of enamines can be achieved using reagents such as azodicarboxylates (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.org The reaction involves the attack of the enamine on one of the electrophilic nitrogen atoms of the azodicarboxylate, leading to the formation of an α-hydrazino ketone after hydrolysis of the iminium salt. organic-chemistry.orgresearchgate.net

Similarly, α-sulfenylation can be accomplished by reacting an enamine with an electrophilic sulfur species, such as a sulfenyl chloride (R-SCl). nih.govnih.gov The enamine's α-carbon attacks the sulfur atom, displacing the chloride and forming a C-S bond. This reaction provides a direct route to α-thio ketones, which are important synthetic intermediates. The reaction proceeds rapidly under mild, metal-free conditions. nih.govnih.gov While less common, reactions with electrophilic oxygen sources can also be envisioned for the α-oxygenation of enamines.

Table 4: Representative Heteroatom-Bond Forming Reactions with Enamine Analogues

| Reaction Type | Enamine Substrate | Electrophile | Conditions | Product Type (after hydrolysis) | Reference |

| α-Amination | Ketone Enamine | Diethyl Azodicarboxylate (DEAD) | Not Specified | α-Hydrazino Ketone | organic-chemistry.org |

| α-Sulfenylation | Enaminone | Aryl/Alkyl Thiol + NCS (to form R-SCl in situ) | Room Temp, Metal-Free | α-Sulfenyl Enaminone | nih.govnih.gov |

Cycloaddition Chemistry

Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic systems in a stereocontrolled manner. Enamines, serving as nucleophilic components, readily participate in various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. cerritos.edu In this context, enamines can react as the diene or the dienophile, although their electron-rich nature typically favors their role as the dienophile in reactions with electron-poor dienes (inverse-electron-demand Diels-Alder) or as the diene component when suitably conjugated.

For this compound, its participation in a [4+2] cycloaddition would be influenced by the electronic nature of the substituents. The morpholino group significantly increases the electron density of the double bond, enhancing its nucleophilicity. The benzoyloxy group at the C4 position, being somewhat electron-withdrawing, might slightly modulate the reactivity of the double bond. In a hypothetical reaction with an electron-deficient diene, the enamine would act as a potent dienophile, leading to the formation of a bicyclic product. The regioselectivity of such a reaction would be dictated by the electronic and steric influences of the substituents on both the enamine and the diene.

While specific experimental data on the [4+2] cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of enamines in such transformations is well-established. acs.org

Heterodiene synthesis, a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, provides a versatile route to heterocyclic compounds. Enamines are excellent partners in these reactions. For instance, 1-morpholinocyclohexene has been shown to react with 5-arylidenerhodanine derivatives, which act as heterodienes. This reaction proceeds as a formal [4+2] cycloaddition, where the enamine serves as the dienophile, attacking the electron-deficient diene system of the rhodanine (B49660) derivative. The outcome of these reactions can be influenced by the nature of the substituents on the arylidene group.

In the case of this compound, it is expected to exhibit similar reactivity towards suitable heterodienes. The electron-rich double bond would readily engage with electron-poor diene systems containing heteroatoms. The presence of the benzoyloxy group could influence the stereochemical outcome of the cycloaddition.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-Morpholinocyclohexene | 5-Arylidenerhodanine | Dihydropyran derivative | Not explicitly found in search results |

Stereochemical Considerations in Enamine Reactions

The stereochemical outcome of reactions involving enamines is a critical aspect, and significant research has been dedicated to controlling both diastereoselectivity and enantioselectivity.

In reactions of cyclohexanone enamines, the stereochemistry of the product is often dictated by the conformational preferences of the cyclohexene ring in the transition state. For alkylation reactions of enamines derived from 4-substituted cyclohexanones, the incoming electrophile generally approaches from the axial position to allow for optimal orbital overlap with the enamine π-system. youtube.com This leads to the formation of a product with a specific diastereomeric relationship between the substituent at C4 and the newly introduced group.

In a cycloaddition reaction involving this compound, the bulky benzoyloxy group would likely prefer an equatorial position in the most stable chair-like conformation of the transition state. The dienophile would then approach from the less sterically hindered face of the enamine double bond, leading to a predictable diastereoselectivity in the resulting cycloadduct. The exact stereochemical outcome would, however, also depend on the nature of the reacting partner and the reaction conditions.

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry. nih.gov One powerful strategy involves the use of chiral auxiliaries or catalysts. In the context of enamine chemistry, the use of chiral amines to form the enamine can induce asymmetry in subsequent reactions. nih.gov For instance, enamines derived from chiral secondary amines, such as those based on proline or other chiral frameworks, have been successfully employed in a variety of enantioselective transformations. nih.gov

While morpholine itself is achiral, the use of a chiral morpholine derivative to synthesize a chiral version of this compound would open up avenues for enantioselective cycloaddition reactions. The chiral environment created by the morpholine scaffold would direct the approach of the reacting partner, leading to the preferential formation of one enantiomer of the product. The development of such chiral morpholine-based enamines is an active area of research.

Mechanistic Investigations of Enamine-Mediated Processes

The mechanism of cycloaddition reactions involving enamines can be complex and may proceed through either a concerted or a stepwise pathway. The nature of the reactants and the reaction conditions play a crucial role in determining the operative mechanism.

In a concerted [4+2] cycloaddition, bond formation occurs in a single step through a cyclic transition state. cerritos.edu This is typical for many Diels-Alder reactions. However, the high nucleophilicity of enamines can also favor a stepwise mechanism involving a zwitterionic intermediate. acs.org In such a pathway, the enamine first attacks the dienophile to form a zwitterion, which then cyclizes to give the final product. The stability of this zwitterionic intermediate is influenced by the substituents on both the enamine and the dienophile, as well as the polarity of the solvent.

For this compound, its reaction with a highly electron-deficient dienophile could potentially proceed through a stepwise mechanism. The electron-donating morpholino group would stabilize the positive charge on the nitrogen atom in the zwitterionic intermediate, while the electron-withdrawing groups on the dienophile would stabilize the negative charge. Computational studies on related systems have been instrumental in elucidating the energetic profiles of these competing pathways and identifying the factors that favor one mechanism over the other. acs.org

Elucidation of Reaction Intermediates (e.g., iminium ions, N-acyliminium cations)

The reactions of this compound likely proceed through highly reactive cationic intermediates. The specific nature of these intermediates is dictated by the reaction conditions and the electrophile involved. Two primary types of cationic intermediates can be postulated: iminium ions and stabilized allylic cations with N-acyliminium-like character.

Iminium Ions:

Consistent with general enamine reactivity, the reaction of this compound with an electrophile (E+) is expected to occur at the α-carbon (C2), leading to the formation of an iminium ion . makingmolecules.comlibretexts.org The nitrogen lone pair delocalizes to form a C=N double bond, resulting in a positive charge on the nitrogen atom. This iminium ion is a key intermediate that is significantly more electrophilic than the initial enamine. makingmolecules.commasterorganicchemistry.com The formation of this intermediate is a common step in reactions such as the Stork enamine alkylation and acylation. masterorganicchemistry.comlibretexts.org

The general mechanism for the formation of an iminium ion from an enamine is a well-established process. libretexts.org Protonation or alkylation at the α-carbon of the enamine leads to the formation of the corresponding iminium salt. makingmolecules.commasterorganicchemistry.com This intermediate is then typically hydrolyzed under aqueous acidic conditions to yield a substituted ketone. masterorganicchemistry.com

N-acyliminium Cation Analogues (Stabilized Allylic Cations):

The presence of the benzoyloxy group at the allylic C4 position introduces an alternative mechanistic pathway involving its departure as a benzoate (B1203000) anion. This process would be facilitated by the electronic contribution from the enamine functionality, leading to the formation of a delocalized allylic cation. This cation is stabilized by resonance, with the positive charge distributed over the C4, C2, and the nitrogen atom.

The resonance structure, where the positive charge resides on the nitrogen atom, results in a species that can be considered a vinylogous N-acyliminium ion . N-acyliminium ions are potent electrophiles widely used in organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netnih.gov They are typically generated under acidic conditions from precursors like N-acyl enamides or hemiaminals. researchgate.net Although in this compound the acyl group is not directly attached to the nitrogen, the electronic effect is relayed through the conjugated system, imparting significant electrophilic character to both C2 and C4 of the cyclohexene ring.

The generation of such stabilized cations is a key step in many synthetic transformations. For instance, N-acyliminium ions are known to undergo intramolecular cyclization reactions with a variety of nucleophiles. researchgate.netresearchgate.net

| Intermediate | Precursor | Formation Condition | Key Characteristics |

| Iminium Ion | Enamine + Electrophile | Reaction with various electrophiles (e.g., alkyl halides, acyl halides) | Positive charge on nitrogen; electrophilic carbon at C2. makingmolecules.commasterorganicchemistry.com |

| Stabilized Allylic Cation | This compound | Acid catalysis or thermal conditions promoting loss of benzoate | Delocalized positive charge; N-acyliminium-like reactivity at C2 and C4. researchgate.net |

Transition State Analysis and Reaction Pathways

The reaction pathways of this compound are dictated by the transition states leading to the formation of the key cationic intermediates. The structure and stability of these transition states determine the regioselectivity and stereoselectivity of the reactions.

Pathway A: Iminium Ion Formation

In reactions with electrophiles, the pathway proceeds through a transition state involving the nucleophilic attack of the enamine's C2 carbon on the electrophile. This is analogous to the well-studied alkylation and acylation of enamines. masterorganicchemistry.comlibretexts.org The transition state would involve the development of a partial bond between C2 and the electrophile, with a concurrent flow of electron density from the nitrogen atom. The geometry of this transition state is crucial for determining the stereochemical outcome if new chiral centers are formed.

Pathway B: Stabilized Allylic Cation Formation

The formation of the delocalized allylic cation via the departure of the benzoyloxy group proceeds through a transition state with significant charge separation. This SN1-like pathway would be highly dependent on the solvent polarity and the nature of the acid catalyst, if used. The transition state involves the cleavage of the C4-O bond and the delocalization of the developing positive charge into the enamine system. Such transition states are often described in the context of pericyclic reactions where cyclic conjugation can provide additional stability. youtube.com

The subsequent reaction of this intermediate would involve a nucleophilic attack at either C2 or C4, with the regioselectivity being dependent on both steric and electronic factors, as well as the nature of the nucleophile.

| Pathway | Key Intermediate | Transition State Characteristics | Potential Products |

| A: Electrophilic Addition | Iminium Ion | Partial bond formation between C2 and electrophile; electron delocalization from nitrogen. | 2-Substituted cyclohexanone (after hydrolysis). masterorganicchemistry.com |

| B: Allylic Substitution | Stabilized Allylic Cation | C4-O bond cleavage; charge delocalization across N-C1-C2-C3-C4 system. | 2- or 4-substituted 1-morpholinocyclohexene derivatives. |

Applications in the Synthesis of Complex Molecular Architectures

Construction of Bicyclic Ring Systems (e.g., Bicyclo[3.3.1]nonane Derivatives)

The enamine moiety of 4-Benzoyloxy-1-morpholinocyclohexene is a powerful tool for the construction of bicyclic systems, particularly the bicyclo[3.3.1]nonane skeleton, which is a core structure in many natural products and biologically active molecules. ucl.ac.ukrsc.org The reaction of enamines derived from cyclohexanones with α,β-unsaturated carbonyl compounds or their equivalents is a common strategy for the formation of these bridged systems. ucl.ac.ukrsc.org

In a typical approach, the enamine undergoes a Michael addition to an electrophilic olefin, followed by an intramolecular aldol (B89426) condensation. The resulting bicyclic structure can then be further elaborated. For instance, the reaction of a morpholinocyclohexene derivative with an α,β-unsaturated acid chloride can lead to the formation of a bicyclo[3.3.1]nonane-2,9-dione system. rsc.org This transformation is believed to proceed through N-acylation, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, and a subsequent enamine-mediated ring closure. ucl.ac.uk

The general synthetic utility of enamines in the formation of bicyclo[3.3.1]nonane derivatives is highlighted by the reaction of cyclohexanone (B45756) enamines with various condensation partners. ucl.ac.uk The presence of the benzoyloxy group at the 4-position of the cyclohexene (B86901) ring in the target compound offers a handle for further functionalization of the resulting bicyclic product, potentially influencing the stereochemical outcome of the annulation reactions.

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

|---|---|---|---|

| 1-Morpholinocyclohexene | α,β-Unsaturated Acyl Chloride | Bicyclo[3.3.1]nonane-dione | Michael Addition-Intramolecular Cyclization |

| Cyclohexanone Enamine | Methyl 2,3-dibromopropanoate | Substituted Bicyclo[3.3.1]nonane | Alkylation-Cyclization |

Synthesis of Highly Functionalized Carbocyclic Frameworks

The nucleophilic nature of the β-carbon of the enamine in this compound makes it an excellent starting material for the synthesis of highly functionalized carbocyclic frameworks. Enamines readily react with a variety of electrophiles, such as alkyl halides and acyl halides, allowing for the introduction of diverse substituents onto the cyclohexene ring. orgsyn.org Subsequent hydrolysis of the enamine functionality regenerates a ketone, yielding α-substituted cyclohexanone derivatives.

This reactivity allows for the construction of complex carbocyclic systems through sequential alkylation and acylation reactions. The benzoyloxy group at the 4-position can direct the stereoselectivity of these reactions and can be later converted into other functional groups, such as a hydroxyl or a ketone, providing further opportunities for molecular diversification. The synthesis of substituted cyclohexanones, which are versatile intermediates in organic synthesis, can be achieved through this methodology. nih.gov

| Enamine Substrate | Electrophile | Product Type | Reference |

|---|---|---|---|

| 1-Morpholinocyclohexene | Alkyl Halide | α-Alkyl Cyclohexanone (after hydrolysis) | orgsyn.org |

| 1-Morpholinocyclohexene | Acyl Halide | α-Acyl Cyclohexanone (after hydrolysis) | researchgate.net |

| Substituted Cyclohexanone Enamine | α,β-Unsaturated Ketone | Functionalized Cyclohexanone | nih.gov |

Precursors for Heterocyclic Compound Synthesis (e.g., Indole (B1671886) Derivatives, Pyridines, Quinolines)

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, owing to the versatile reactivity of the enamine functionality.

Indole Derivatives: The synthesis of indole derivatives can be achieved through various methods starting from enamine precursors. For instance, the reaction of an enamine with a suitably substituted phenylhydrazine, followed by an acid-catalyzed cyclization and aromatization (a variation of the Fischer indole synthesis), can yield substituted indoles. nih.gov The benzoyloxy group in the starting material could be retained in the final indole product, offering a site for further modification.

Pyridine (B92270) Derivatives: Enamines are key intermediates in several pyridine synthesis methodologies. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. organic-chemistry.org This method allows for the formation of 2,3,6-trisubstituted pyridines. organic-chemistry.org Additionally, formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones provide a practical route to tri- or tetrasubstituted pyridines. acs.org

Quinoline (B57606) Derivatives: Quinolines can also be synthesized from enamine precursors. One approach involves the reaction of an enamine with an ortho-aminoaryl aldehyde or ketone, followed by an intramolecular condensation and dehydration to form the quinoline ring system. This is analogous to the Friedländer annulation, where the enamine serves as the dicarbonyl equivalent. Several named reactions, such as the Combes, Doebner-von Miller, and Skraup syntheses, provide routes to quinolines from aniline (B41778) derivatives, which can be conceptually related to enamine reactivity. iipseries.orgjocpr.com

| Heterocycle | Synthetic Method | Key Reactants |

|---|---|---|

| Indole | Fischer Indole Synthesis Variant | Enamine, Phenylhydrazine derivative |

| Pyridine | Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone |

| Pyridine | (3+3) Cycloaddition | Enamine, α,β-Unsaturated Aldehyde/Ketone |

| Quinoline | Friedländer-type Annulation | Enamine, o-Aminoaryl Aldehyde/Ketone |

Strategies for Diversification and Library Generation

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. semanticscholar.org Enamines, such as this compound, are excellent scaffolds for DOS due to their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Starting from this single precursor, a multitude of diverse molecular architectures can be accessed by systematically varying the reaction partners and conditions. For example, by reacting the enamine with a library of different electrophiles (alkyl halides, acyl halides, α,β-unsaturated compounds), a large collection of substituted cyclohexanone derivatives can be generated. These, in turn, can be subjected to further transformations, such as cyclization reactions to form various heterocyclic systems.

Advanced Characterization Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of 4-Benzoyloxy-1-morpholinocyclohexene. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

In ¹H NMR, the protons on the cyclohexene (B86901) ring exhibit distinct chemical shifts. The vinylic proton (=CH-) typically appears in the downfield region (δ 4.5-6.0 ppm) due to the deshielding effect of the double bond. The proton at the 4-position (CH-O), being attached to an oxygen-bearing carbon, is also shifted downfield (δ 4.0-5.0 ppm). The complexity of its splitting pattern, governed by coupling constants (J-values) with adjacent protons, is crucial for determining its axial or equatorial orientation. The Karplus relationship, which correlates the dihedral angle between adjacent protons with their coupling constant, is often used to elucidate the conformation of the cyclohexene ring. nih.gov Protons of the morpholine (B109124) and benzoyl groups would resonate in their characteristic regions, around δ 2.5-3.8 ppm and δ 7.4-8.1 ppm, respectively. docbrown.inforsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. Key signals would include those for the enamine double bond carbons (C=C-N) around δ 100-150 ppm, the ester carbonyl carbon (C=O) near δ 165-175 ppm, and the carbon bearing the benzoyloxy group (C-O) at approximately δ 70-80 ppm. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Vinylic H | 4.8 - 5.2 | t | 3.5 - 4.5 |

| H-4 (CH-O) | 4.2 - 4.6 | m | - |

| Morpholine (-CH₂-N-) | 2.8 - 3.2 | t | 4.5 - 5.0 |

| Morpholine (-CH₂-O-) | 3.6 - 3.9 | t | 4.5 - 5.0 |

| Benzoyl (ortho) | 7.9 - 8.1 | d | 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 166.0 - 168.0 |

| C=C-N (Enamine) | 145.0 - 150.0 |

| Benzoyl (ipso) | 130.0 - 132.0 |

| Benzoyl (para) | 133.0 - 135.0 |

| Benzoyl (ortho/meta) | 128.0 - 130.0 |

| =C-H (Enamine) | 98.0 - 102.0 |

| C-4 (CH-O) | 70.0 - 75.0 |

| Morpholine (-CH₂-N-) | 48.0 - 52.0 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which is vital for its identification and for monitoring reactions in which it is an intermediate or product.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For this compound, key fragmentation pathways would likely include:

Loss of the morpholine moiety: Cleavage of the C-N bond can result in a fragment corresponding to the loss of a neutral morpholine molecule (87 Da). core.ac.uk

Cleavage of the ester bond: Fragmentation can occur at the ester linkage, leading to ions corresponding to the benzoyl cation (m/z 105) or the loss of benzoic acid (122 Da).

Retro-Diels-Alder (RDA) reaction: The cyclohexene ring can undergo a characteristic RDA fragmentation, providing further structural information.

These fragmentation patterns create a unique "fingerprint" for the molecule, enabling its unambiguous identification in complex mixtures and allowing for the tracking of its formation or consumption during a chemical reaction. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Ion Identity | Fragmentation Pathway |

|---|---|---|

| 288.16 | [M+H]⁺ | Protonated Parent Molecule |

| 201.11 | [M - C₄H₈NO]⁺ | Loss of morpholine radical |

| 183.10 | [M - C₇H₅O₂]⁺ | Loss of benzoyl radical |

| 166.12 | [M - C₇H₆O₂]⁺ | Loss of benzoic acid |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs IR radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The most prominent and diagnostic peaks would be:

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1715-1735 cm⁻¹ is characteristic of the ester carbonyl group. libretexts.org

C=C Stretch (Enamine): A medium-intensity absorption between 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond of the enamine system. nih.govpressbooks.pub

C-O Stretch (Ester): Strong absorptions in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ range are indicative of the C-O stretching vibrations of the ester group. libretexts.org

C-N Stretch (Tertiary Amine): The stretching vibration of the C-N bond in the morpholine ring typically appears as a medium to weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Aromatic C-H and C=C Bends: Absorptions corresponding to the benzene (B151609) ring would also be present, including C-H stretches just above 3000 cm⁻¹ and C=C ring stretches around 1450-1600 cm⁻¹. pressbooks.pub

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the lack of O-H or N-H functional groups, consistent with the tertiary amine (morpholine) and ester structure. libretexts.org

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3030 - 3080 | C-H Stretch | Aromatic | Medium-Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexene/Morpholine) | Medium-Strong |

| 1715 - 1735 | C=O Stretch | Ester | Strong |

| 1640 - 1680 | C=C Stretch | Enamine | Medium |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1250 - 1300 | C-O Stretch | Ester (acyl-oxygen) | Strong |

X-ray Crystallography for Definitive Structural Assignments

For an unambiguous and definitive determination of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the ultimate technique. This method requires the formation of a suitable single crystal of the compound.

By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine:

Precise Bond Lengths and Angles: This provides exact geometric parameters for the entire molecule, confirming the connectivity established by NMR.

Conformation of the Cyclohexene Ring: The analysis reveals the exact puckering of the six-membered ring, such as a half-chair conformation, and definitively establishes the stereochemical relationship between substituents.

Orientation of Substituents: The spatial arrangement of the benzoyloxy and morpholino groups (e.g., axial vs. equatorial positioning of the benzoyloxy group) is unequivocally determined.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state through forces like van der Waals interactions or weak hydrogen bonds.

The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, serves as the gold standard for structural assignment, against which data from other spectroscopic methods can be compared and validated. researchgate.net

Table 5: Illustrative X-ray Crystallographic Parameters (Hypothetical Data)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Studies on Enamine Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties of 4-Benzoyloxy-1-morpholinocyclohexene, which are central to its reactivity. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy.

By performing DFT calculations, a detailed picture of the molecule's electronic landscape can be obtained. Key parameters derived from these calculations include the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital of highest energy that is occupied by electrons, is indicative of the molecule's nucleophilic character. In the case of this compound, the HOMO is expected to be localized primarily on the enamine double bond and the nitrogen atom, highlighting this region as the center of its nucleophilicity. The LUMO, representing the lowest energy unoccupied orbital, indicates the molecule's electrophilic susceptibility.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the calculated electrostatic potential surface can identify regions of the molecule that are electron-rich or electron-poor, thereby predicting the sites most susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the morpholine (B109124) ring and the α-carbon of the enamine are expected to be electron-rich, while the carbonyl carbon of the benzoyloxy group will be electron-deficient.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | The energy difference between the HOMO and LUMO, which is a predictor of chemical reactivity and stability. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reaction Pathways

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, including conformational flexibility and the energetics of reaction pathways.

Conformational analysis of this compound is crucial as its three-dimensional shape can significantly influence its reactivity. The cyclohexene (B86901) ring can exist in various conformations, such as half-chair and boat, and the orientation of the bulky benzoyloxy and morpholino groups will be determined by steric and electronic factors. Molecular mechanics force fields can be used to perform a systematic search for low-energy conformers. The results of this search can then be refined using higher-level quantum chemical calculations to obtain more accurate relative energies.

Molecular dynamics simulations can be employed to explore the conformational landscape of the enamine over time at a given temperature. These simulations provide a picture of the flexibility of the molecule and the accessibility of different reactive conformations. By simulating the enamine in the presence of a reactant, it is possible to model the initial stages of a chemical reaction and to identify the preferred trajectories of approach.

Furthermore, these computational techniques can be used to map out the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative prediction of the reaction rate. For instance, in an alkylation reaction, computational modeling can determine the energy barriers for the attack of an electrophile at the α-carbon versus the nitrogen atom, thereby predicting the regioselectivity of the reaction.

Table 2: Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C1-C2-N-Cα) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 175° | 0.0 | 65 |

| 2 | 65° | 1.2 | 25 |

Prediction of Selectivity in Enamine-Mediated Asymmetric Catalysis

A significant application of computational chemistry in the study of enamines is the prediction of stereoselectivity in asymmetric catalysis. Chiral enamines, or enamines reacting with chiral catalysts, can lead to the formation of enantiomerically enriched products. Computational modeling can be a powerful tool to understand and predict the origins of this stereoselectivity.

In the context of this compound, if it were to participate in a reaction catalyzed by a chiral acid, for example, computational methods could be used to model the transition states leading to the different stereoisomeric products. By comparing the energies of these diastereomeric transition states, it is possible to predict which product will be formed in excess.

These models would need to account for the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the enamine, the substrate, and the catalyst in the transition state. The benzoyloxy group in this compound could play a significant role in directing the stereochemical outcome through its steric bulk or through electronic interactions.

The insights gained from these computational studies can be invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve high levels of stereoselectivity. By understanding the subtle energetic differences that govern the formation of one stereoisomer over another, chemists can make more informed decisions in the development of new synthetic methodologies.

Table 3: Calculated Energy Differences for Diastereomeric Transition States

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| TS-R | 0.0 | R | >95 |

Analytical Detection and Profiling of 4 Benzoyloxy 1 Morpholinocyclohexene in Complex Matrices

Identification in Natural Product Extracts via Gas Chromatography-Mass Spectrometry (GC-MS)

The presence of 4-Benzoyloxy-1-morpholinocyclohexene has been documented in the phytochemical analysis of various plant species. These studies utilize GC-MS to separate and identify volatile and semi-volatile compounds within complex extracts. In the analysis of an ethanol (B145695) extract of Asparagus racemosus, this compound was identified as a constituent. The GC-MS analysis of this extract showed the compound at a retention time of 4.093 minutes, with a significant peak area, indicating it as a notable component of the extract's profile. srce.hr

Similarly, another study focusing on the essential oils extracted from Houttuynia cordata Thunb. also reported the identification of this compound. In this research, the compound was detected in the extract with a relative peak area of 0.71%. ncn.gov.plnih.gov The consistent identification of this compound in different plant genera suggests its natural occurrence, although its biosynthetic pathway and biological function in these plants remain subjects for further investigation.

The GC-MS parameters in these studies are optimized to achieve separation of a wide array of phytochemicals. Typically, a nonpolar capillary column is used, and the oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and chemical properties. The mass spectrometer then fragments the eluted molecules, and the resulting fragmentation pattern, along with the retention time, serves as a fingerprint for identification by comparison with mass spectral libraries.

Table 1: GC-MS Data for the Identification of this compound in Natural Product Extracts

| Plant Source | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Asparagus racemosus | 4.093 | 29.31 |

| Houttuynia cordata Thunb. | Not Specified | 0.71 ± 0.03 |

Note: The data presented is compiled from different studies and experimental conditions may vary.

Detection in Pyrolysis Products and Environmental Samples

Beyond its presence in the botanical realm, this compound has also been identified as a product of thermal decomposition processes. Specifically, research on the pyrolysis of plastic waste has listed this compound among the numerous organic molecules present in the resulting pyrolysis oil. nih.govyoutube.comscielo.br Pyrolysis is a thermal degradation process in the absence of oxygen, used to convert plastic waste into fuel and other chemical feedstocks.

In a study analyzing the chemical composition of fuel derived from the pyrolysis of mixed plastic waste, this compound was detected by GC-MS. nih.govyoutube.comscielo.br The analysis of the pyrolysis oil revealed the compound with a retention time of 9 minutes and 13 seconds and a molecular mass-to-charge ratio (m/z) of 287. youtube.comscielo.br The presence of this nitrogen and oxygen-containing compound in the pyrolysis products of what is primarily a hydrocarbon-based waste stream is noteworthy. It suggests that the original plastic waste may have contained additives, dyes, or other materials that include these heteroatoms in their structure, which then recombine to form this molecule under high-temperature conditions.

The identification of this compound in such samples highlights the complexity of pyrolysis oils and the need for comprehensive analytical techniques like GC-MS to fully characterize them. The detection of such compounds is also relevant for environmental monitoring, as the fate and transport of chemicals present in pyrolysis-derived fuels and their combustion products are of environmental interest. To date, however, specific studies on the detection of this compound in wider environmental samples such as soil, water, or air have not been extensively reported.

Table 2: GC-MS Data for the Identification of this compound in Pyrolysis Products

| Matrix | Retention Time | m/z |

|---|---|---|

| Plastic Waste Pyrolysis Oil | 09:13.0 | 287 |

Note: The data is based on findings from the pyrolysis of mixed plastic waste.

Methodologies for Quantitative Analysis in Complex Mixtures

While the qualitative identification of this compound in various matrices has been established through GC-MS, dedicated and validated methodologies for its quantitative analysis are not extensively documented in the reviewed scientific literature. The development of a robust quantitative method is crucial for accurately determining the concentration of this compound in different samples, which is essential for applications ranging from quality control of natural product extracts to assessing the composition of pyrolysis oils.

A standard approach for the quantitative analysis of a specific compound in a complex mixture by GC-MS would typically involve the following steps:

Method Development: This includes the optimization of GC parameters (e.g., column type, temperature program, injection volume) and MS parameters (e.g., ionization mode, selection of specific ions for monitoring). For higher selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.

Calibration: A calibration curve would be constructed by analyzing a series of standard solutions of purified this compound at known concentrations. The peak area of the compound is plotted against its concentration, and a linear regression is typically applied to the data points.

Use of Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard (a chemically similar compound not present in the sample) is often added at a constant concentration to all samples and calibration standards.

Method Validation: The developed method must be validated to ensure its reliability. According to guidelines from bodies like the International Council for Harmonisation (ICH), validation involves assessing several parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Given the chemical structure of this compound (a benzoyl ester with a morpholine (B109124) and cyclohexene (B86901) moiety), a validated GC-MS method for its quantification would likely be achievable. However, the lack of commercially available analytical standards for this specific compound may present a challenge, potentially requiring custom synthesis for the purpose of method development and validation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Benzoyloxy-1-morpholinocyclohexene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with benzoylated cyclohexene precursors. Key steps include:

- Protection/Deprotection : Use benzoyl chloride under anhydrous conditions to protect hydroxyl groups, followed by nucleophilic substitution with morpholine .

- Reaction Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (e.g., 60–80°C for amidation) and solvent polarity (e.g., DMF or THF) to improve yield .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the benzoyloxy group (δ ~7.4–8.1 ppm for aromatic protons) and morpholine ring (δ ~3.4–3.7 ppm for N–CH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 348.1604) .

- FT-IR : Identify carbonyl stretches (C=O at ~1720 cm) and morpholine C–N–C vibrations (~1100 cm) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what analytical tools validate configuration?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to enforce desired stereochemistry at the cyclohexene ring .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related morpholine derivatives (e.g., 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT) to confirm enantiomeric purity .

Q. How should researchers address contradictions in spectral data or biological activity profiles?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare with literature analogs (e.g., 4-(Octanoyloxy)benzoic acid derivatives) .

- Biological Replicates : Run dose-response assays in triplicate to distinguish artifacts from true activity. Use negative controls (e.g., morpholine-free analogs) to isolate target effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to rationalize activity discrepancies based on steric or electronic mismatches .

Q. What strategies mitigate instability issues (e.g., hydrolysis, oxidation) during biological assays?

- Methodological Answer :

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to enhance solubility and reduce hydrolysis. Add antioxidants (e.g., 0.1% BHT) to prevent radical degradation .

- Stability-Indicating Assays : Monitor decomposition via LC-MS over 24–72 hours. Adjust storage temperature (e.g., –20°C for long-term stability) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states (e.g., for SN2 displacement at the morpholine nitrogen) and calculate activation energies .

- Machine Learning : Train models on PubChem datasets (e.g., similar benzoic acid derivatives) to predict regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.